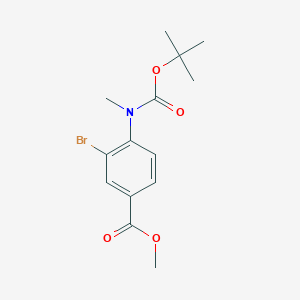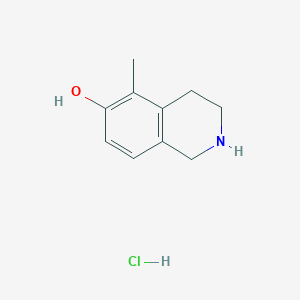
Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate” is a chemical compound with the CAS Number: 1951440-95-1 . It has a molecular weight of 344.21 and its IUPAC name is methyl 3-bromo-4-((tert-butoxycarbonyl)(methyl)amino)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3 . This code provides a unique representation of the molecule’s structure.Safety and Hazards
While specific safety and hazard information for “Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate” was not found, a similar compound, Methyl 4-amino-3-bromobenzoate, is known to be toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for “Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate” are not available, similar compounds like Methyl 4-Bromo-3-chlorobenzoate have been used in the preparation of potential anti-HIV agents . They have also been used as catalysts for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . These could potentially indicate future directions for similar compounds.
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation of potential anti-hiv agents , suggesting that this compound may also target proteins or enzymes involved in the HIV replication cycle.
Biochemical Pathways
Given its potential use in anti-hiv therapy , it may be involved in pathways related to viral replication or immune response.
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBXTNTCQVTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-(t-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)


